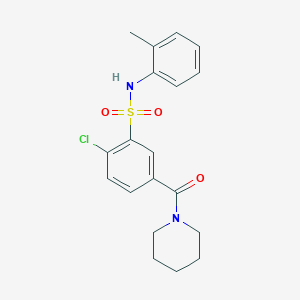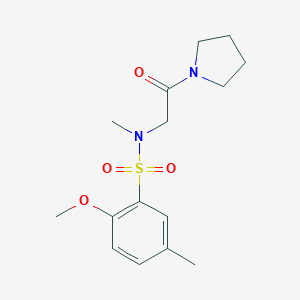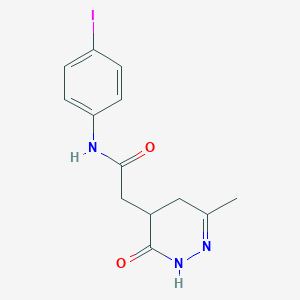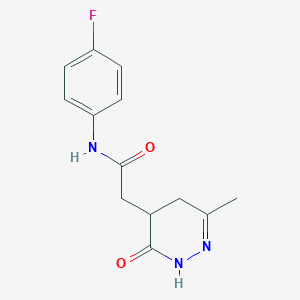![molecular formula C22H27N3O5S B296248 2-[3,5-dimethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296248.png)
2-[3,5-dimethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-dimethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research applications due to its potential as a pharmaceutical agent. This compound is commonly referred to as DMAPT and has been studied extensively for its biochemical and physiological effects. In
Mechanism of Action
DMAPT exerts its effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in immune responses, cell proliferation, and apoptosis. DMAPT inhibits the activity of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα, which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus. As a result, the expression of genes regulated by NF-κB is inhibited, leading to the induction of apoptosis in cancer cells and the reduction of inflammation in various tissues.
Biochemical and Physiological Effects
DMAPT has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, DMAPT induces apoptosis by inhibiting the activity of NF-κB. In addition, DMAPT has been shown to inhibit the expression of various genes involved in cell proliferation, angiogenesis, and metastasis. This makes DMAPT a promising agent for the treatment of various types of cancer.
In addition to its anti-cancer effects, DMAPT has been found to exhibit anti-inflammatory properties. DMAPT has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation in various tissues. This makes DMAPT a potential therapeutic agent for the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
DMAPT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DMAPT has been extensively studied for its biochemical and physiological effects, making it a well-characterized compound. In addition, DMAPT has been found to exhibit low toxicity in various cell lines and animal models, making it a promising candidate for further preclinical and clinical studies.
However, DMAPT also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, DMAPT has been found to exhibit variable pharmacokinetics in different animal models, which can make it challenging to determine the optimal dosage and administration route.
Future Directions
There are several future directions for research on DMAPT. One potential direction is to investigate the efficacy of DMAPT in combination with other anti-cancer agents. DMAPT has been shown to exhibit synergistic effects with various chemotherapeutic agents, making it a promising candidate for combination therapy.
Another potential direction is to investigate the efficacy of DMAPT in various inflammatory disorders. DMAPT has been shown to exhibit anti-inflammatory properties in various tissues, making it a potential therapeutic agent for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Finally, further studies are needed to determine the optimal dosage and administration route of DMAPT in various animal models and clinical trials. This will help to determine the safety and efficacy of DMAPT as a potential pharmaceutical agent.
Conclusion
In conclusion, DMAPT is a promising pharmaceutical agent that has been extensively studied for its anti-cancer and anti-inflammatory properties. DMAPT inhibits the activity of NF-κB, leading to the induction of apoptosis in cancer cells and the suppression of inflammation in various tissues. DMAPT has several advantages for lab experiments, including its stability and low toxicity. However, DMAPT also has some limitations, including its poor solubility and variable pharmacokinetics. Further research is needed to determine the optimal dosage and administration route of DMAPT in various animal models and clinical trials.
Synthesis Methods
DMAPT can be synthesized using a simple and straightforward method. The reaction involves the condensation of 2-aminobenzamide with 4-morpholinecarboxylic acid, followed by the addition of 3,5-dimethylsulfonyl chloride. The resulting compound is purified using column chromatography to obtain pure DMAPT. This synthesis method has been optimized to yield high purity and high yield of DMAPT.
Scientific Research Applications
DMAPT has been extensively studied for its potential as a pharmaceutical agent. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-angiogenic properties. DMAPT has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in regulating immune responses, cell proliferation, and apoptosis. By inhibiting NF-κB, DMAPT can induce apoptosis in cancer cells and reduce inflammation in various tissues.
properties
Molecular Formula |
C22H27N3O5S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C22H27N3O5S/c1-16-12-17(2)14-18(13-16)25(31(3,28)29)15-21(26)23-20-7-5-4-6-19(20)22(27)24-8-10-30-11-9-24/h4-7,12-14H,8-11,15H2,1-3H3,(H,23,26) |
InChI Key |
APGVUHGIUUARFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)S(=O)(=O)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B296168.png)
amino]acetamide](/img/structure/B296169.png)
amino]acetamide](/img/structure/B296170.png)
amino]acetamide](/img/structure/B296173.png)
![2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B296174.png)
![2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B296176.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B296178.png)

amino]acetamide](/img/structure/B296181.png)
![2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide](/img/structure/B296182.png)


![N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B296188.png)